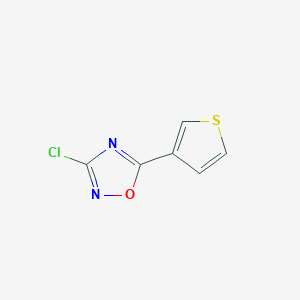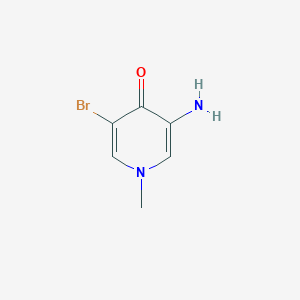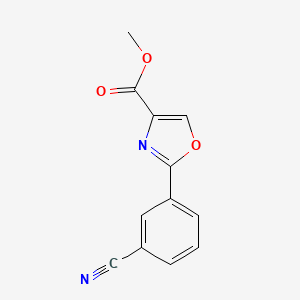
3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is an organic compound that is used for a variety of applications in scientific research. This compound is a member of the oxadiazole family, a group of five-membered heterocyclic compounds containing nitrogen, oxygen, and sulfur. 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole has been found to possess several advantageous properties, including strong acidity, low volatility, and good solubility in a variety of organic solvents.
Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Activity : 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole derivatives demonstrate significant antimicrobial properties. For instance, Naganagowda and Petsom (2011) synthesized various derivatives and evaluated their antibacterial activities, showcasing the potential of these compounds in combating bacterial infections (Naganagowda & Petsom, 2011).
Novel Antimicrobial Agents : Chawla et al. (2010) developed new derivatives showing significant antibacterial and moderate antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Chawla et al., 2010).
Anticancer Applications
Potential Anticancer Agents : The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, as reported by Zhang et al. (2005) (Zhang et al., 2005).
Cytotoxic Evaluation of Derivatives : Adimule et al. (2014) synthesized novel 1,3,4-oxadiazole derivatives with a 5-phenyl thiophene moiety and evaluated their anticancer properties, demonstrating the versatility of these compounds in cancer research (Adimule et al., 2014).
Optoelectronic Applications
Optoelectronically Active Derivatives : Naik et al. (2019) investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives for potential use in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Photophysical and Computational Studies : The study by Thippeswamy et al. (2021) explored the optoelectronic properties of novel thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their applicability in OLEDs, solar cells, and chemosensors (Thippeswamy et al., 2021).
Other Applications
- Aniline Sensing : Naik et al. (2018) conducted fluorescence quenching studies with thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing, showcasing their potential in detecting specific chemicals (Naik et al., 2018).
Propriétés
IUPAC Name |
3-chloro-5-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKHGQWVNBZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
amine hydrochloride](/img/structure/B1377447.png)
![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)




![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)